Disodium 2-thiobarbiturate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H4N2Na2O2S |
|---|---|
Molecular Weight |
190.13 g/mol |
InChI |
InChI=1S/C4H4N2O2S.2Na/c7-2-1-3(8)6-4(9)5-2;;/h1H2,(H2,5,6,7,8,9);; |
InChI Key |
RGDUXFHSCWTYET-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=S)NC1=O.[Na].[Na] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Thiobarbiturate Systems
Classical and Contemporary Synthetic Routes to Thiobarbituric Acid Precursors
The foundation of thiobarbiturate chemistry lies in the efficient construction of the core heterocyclic ring. Both classical and modern synthetic methods are employed to generate thiobarbituric acid and its precursors.
The most traditional and widely utilized method for synthesizing the thiobarbiturate core is the condensation reaction between a thiourea (B124793) and a malonic acid derivative. chemicalbook.com Typically, this involves the reaction of thiourea with diethyl malonate in the presence of a strong base, such as sodium ethoxide or sodium methoxide (B1231860), in an alcoholic solvent. chemicalbook.comnih.gov The base deprotonates the malonic ester, forming an enolate that subsequently attacks the thiourea, leading to cyclization and the formation of the 2-thiobarbituric acid ring after acidification. chemicalbook.com Variations of this method have been reported using different malonic esters and reaction conditions to optimize yields and purity. nih.govresearchgate.net
A representative reaction is the synthesis of 2-thiobarbituric acid from diethyl malonate and thiourea. chemicalbook.com Sodium metal is dissolved in ethanol (B145695) to prepare sodium ethoxide, to which thiourea and diethyl malonate are added. chemicalbook.com The mixture is refluxed, followed by removal of the solvent and acidification to precipitate the product. chemicalbook.com
Modern synthetic strategies increasingly utilize multi-component reactions (MCRs) to construct complex molecules in a single step, offering advantages in efficiency and atom economy. znaturforsch.comnih.gov Several MCRs have been developed for the synthesis of functionalized thiobarbiturates.
One such example is a one-pot, three-component reaction for synthesizing 5-(furan-3-yl)thiobarbiturate derivatives. This reaction involves combining arylglyoxals, thiobarbituric acid, and acetylacetone (B45752) in water. researchgate.netresearchgate.net This method is noted for its use of readily available starting materials and an environmentally friendly solvent. researchgate.netresearchgate.net Another three-component reaction involves barbituric or thiobarbituric acids, aldehydes, and ammonia (B1221849) or anilines to produce pyrido[2,3-d:6,5-d']dipyrimidine derivatives. znaturforsch.com These MCRs provide a direct route to complex derivatives that would otherwise require multi-step syntheses. mdpi.com
Targeted Synthesis of Disodium (B8443419) 2-thiobarbiturate and Related Salts
The synthesis of disodium 2-thiobarbiturate is achieved by treating 2-thiobarbituric acid with a stoichiometric amount of a sodium base, such as sodium hydroxide (B78521) or sodium ethoxide. The acidic protons at the N1 and N3 positions of the thiobarbituric acid ring are readily removed by the base, forming the disodium salt.
The precursor, 2-thiobarbituric acid, is commonly synthesized via the condensation of thiourea and diethyl malonate. chemicalbook.com The resulting acid is then dissolved in a suitable solvent and treated with two equivalents of a sodium base. The salt can then be isolated by precipitation or by evaporation of the solvent. The formation of the sodium salt of thiopentone, a derivative of thiobarbituric acid, is a well-documented example of this type of salt formation. ijpp.com
Derivatization Strategies at Key Positions of the Thiobarbiturate Nucleus
The pharmacological and chemical properties of thiobarbiturates can be fine-tuned by introducing various substituents at the nitrogen and carbon atoms of the heterocyclic ring. nih.gov
Substitution at the N1 and N3 positions of the thiobarbiturate ring is a common strategy to modify the molecule's properties. acs.org N-substituted thiobarbiturates can be prepared by using appropriately substituted thioureas in the initial condensation reaction. nih.gov For instance, reacting N-ethylthiourea or N,N'-diethylthiourea with diethyl malonate will yield N1-ethylthiobarbituric acid or N1,N3-diethylthiobarbituric acid, respectively. nih.gov This approach allows for the introduction of a wide variety of alkyl and aryl groups at the nitrogen atoms. nih.gov
| Starting Thiourea | Resulting Thiobarbiturate |
| Thiourea | 2-Thiobarbituric Acid |
| N-Ethylthiourea | N1-Ethyl-2-thiobarbituric Acid |
| N,N'-Diethylthiourea | N1,N3-Diethyl-2-thiobarbituric Acid |
| N-Phenylthiourea | N1-Phenyl-2-thiobarbituric Acid |
Table 1: Examples of N-Substituted Thiobarbiturates from Substituted Thioureas
The C5 position of the thiobarbiturate ring is a primary site for functionalization due to the acidity of its methylene (B1212753) protons. The Knoevenagel condensation is a classic method for introducing substituents at this position. nih.gov This reaction involves the condensation of thiobarbituric acid with aldehydes or ketones, typically in the presence of a base catalyst like pyridine, to form 5-arylidene or 5-alkylidene derivatives. nih.govstrath.ac.uk
Other methods for C5 functionalization include:
Dehydrogenative aza-coupling: A one-pot, three-component reaction between thiobarbituric acids, primary aromatic amines, and a nitrite (B80452) source can form 5-(2-arylhydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-diones. acs.org
Reaction with arylglyoxals and acetylacetone: This multi-component reaction leads to the formation of 5-(furan-3-yl)thiobarbiturates. researchgate.netresearchgate.net
Gewald Reaction: The reaction of 5-substituted thiobarbituric acid derivatives with cyclohexanone (B45756) and sulfur can yield thieno[2,3-d]pyrimidine (B153573) derivatives. researchgate.net
These derivatization strategies at the N1, N3, and C5 positions are crucial for developing new thiobarbiturate-based compounds with specific biological activities and chemical properties. nih.govacs.orgnih.gov
Isosteric Replacement Studies (e.g., Selenobarbiturates)
The isosteric replacement of sulfur with selenium in the thiobarbiturate scaffold has been explored to generate novel derivatives with potentially altered biological activities. This approach involves the synthesis of selenobarbituric acid analogs by reacting appropriately substituted selenoureas with diethyl malonate.
In one study, a series of N1-monosubstituted and N1,N3-disubstituted thio- and seleno-barbituric acid derivatives were synthesized. The synthesis of the precursor selenobarbituric acid intermediates was achieved by condensing substituted selenoureas with diethyl malonate in the presence of freshly prepared sodium ethoxide in refluxing ethanol. These intermediates were then reacted with various α,β-unsaturated aldehydes via Knoevenagel condensation to yield the final selenobarbituric acid derivatives. nih.gov This methodology allows for the introduction of diverse substituents at the N1, N3, and C5 positions, enabling the investigation of structure-activity relationships. The cytotoxic potential of these synthesized thio- and selenobarbituric acid derivatives was evaluated against melanoma cell lines. nih.gov
Formation of Advanced Thiobarbiturate-Based Chemical Architectures
Bis-thiobarbiturates are a class of compounds formed by the condensation of thiobarbituric acid with aldehydes. The synthesis typically involves a Knoevenagel condensation between thiobarbituric acid (or its derivatives) and an aldehyde, often followed by a Michael addition. mdpi.com
A common method involves stirring a mixture of thiobarbituric acid and a benzaldehyde (B42025) derivative in a solvent like ethanol at room temperature or under reflux. mdpi.com In some cases, acetic acid is used as the solvent at an elevated temperature of 80 °C. mdpi.com The resulting solid product can be easily isolated by filtration. This method has been shown to produce bis-thiobarbiturates in moderate to excellent yields, ranging from 50% to 92%. mdpi.com
An alternative, environmentally benign approach utilizes sonochemical methods. For instance, the synthesis of bis-5-(2-nitrobenzylidene) thiobarbiturates has been achieved by sonicating a mixture of bis-thiobarbituric acids and o-nitrobenzaldehyde in water at 80°C. nih.govwikimedia.org This tandem, one-pot protocol offers advantages such as broad functional group tolerance, mild conditions, and operational simplicity. nih.govwikimedia.org These bis-thiobarbiturates can be further transformed, for example, through reductive cyclization to yield bis-5-benzo[c]isoxazol-3-ylidenethiobarbiturates. nih.govwikimedia.org
Table 1: Synthesis Methods for Bis-thiobarbiturates
| Starting Materials | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Thiobarbituric acid, Benzaldehyde | Ethanol, room temperature or reflux | Bis-thiobarbiturate | mdpi.com |
| Thiobarbituric acid, Benzaldehyde | Acetic acid, 80 °C | Bis-thiobarbiturate | mdpi.com |
| Bis-thiobarbituric acids, o-Nitrobenzaldehyde | Water, sonication at 80°C | Bis-5-(2-nitrobenzylidene) thiobarbiturate | nih.govwikimedia.org |
| Bis-5-(2-nitrobenzylidene)thiobarbiturates | SnCl₂·2H₂O, HCl, ethanol, sonication at 80°C | Bis-5-benzo[c]isoxazol-3-ylidenethiobarbiturate | nih.govwikimedia.org |
Thiobarbiturate-based hydrazone derivatives represent a significant class of compounds with diverse biological activities. Their synthesis typically involves the condensation of a thiobarbituric acid derivative with a hydrazone-containing moiety.
One synthetic route involves the reaction of 4-benzoyl-1-cyanoacetylthiosemicarbazide or its derivatives with malonic acid and acetyl chloride to produce novel thiobarbituric acid derivatives. tandfonline.com Another approach describes the synthesis of a new class of s-triazine hydrazone derivatives. nih.govfigshare.comacs.orgnih.govresearchgate.net These compounds, which link an s-triazine to a thiopyrimidinedione (thiobarbiturate) moiety through a hydrazone bridge, have been synthesized and characterized. nih.govfigshare.comacs.orgnih.govresearchgate.net Studies have shown that these thiobarbiturate derivatives exhibit more potent antiproliferative activity compared to their barbiturate (B1230296) analogs. nih.govacs.orgnih.govresearchgate.net
Azo-thiobarbituric acid derivatives are synthesized through the coupling of diazotized aniline (B41778) derivatives with thiobarbituric acid or its derivatives. researchgate.net This reaction results in the formation of bisarylhydrazo-thiobarbituric dyes. tandfonline.com
A general procedure involves the diazotization of a substituted aniline with sodium nitrite and hydrochloric acid at low temperatures (0-5 °C). The resulting diazonium salt is then coupled with a thiobarbituric acid derivative. researchgate.net Another reported method involves the reaction of substituted anilines with sodium nitrite in concentrated hydrochloric acid, followed by reaction with diethyl malonate and subsequently with thiourea in the presence of sodium ethoxide to yield the target thiobarbituric acid derivatives. researchgate.net These azo dyes have been investigated for their spectral properties and potential applications, such as in polyester (B1180765) dyeing. researchgate.net
Thiobarbiturates, like their barbiturate counterparts, can participate in the formation of supramolecular assemblies through hydrogen bonding. The presence of the C2=S bond in place of a C2=O bond can lead to different hydrogen bonding motifs and crystal structures. mdpi.com
An interesting example is the co-crystallization of thiobarbituric acid (TBA) with melamine (B1676169) (M). mdpi.com Studies have shown that during this process, a hydrogen atom from the C5 position of the thiobarbituric acid migrates to the melamine molecule. mdpi.com These M-TBA crystals exhibit fluorescence. mdpi.com The formation of these supramolecular assemblies can be influenced by the presence of other molecules, such as barbituric acid (BA), which can suppress the formation of M-TBA nuclei. mdpi.com
Thiobarbiturates conjugated with twisted π-systems have also been shown to self-assemble into tape-like supramolecular polymers driven by hydrogen bonding. nih.gov The twisted geometry of the core structure can prevent the formation of competing rosette structures, favoring the formation of these one-dimensional nanomaterials. nih.gov
Coordination Chemistry and Metal Complexation of Thiobarbiturate Anions
The thiobarbiturate anion can act as a ligand, coordinating with various metal ions to form metal complexes. The coordination can occur through the sulfur and/or oxygen and nitrogen atoms of the thiobarbiturate ring, leading to the formation of diverse structural motifs.
A convenient method for the preparation of transition metal complexes of 2-thiobarbituric acid has been reported for Cr(III) and Mo(V). nih.gov These complexes have been characterized by various analytical techniques, which have helped in determining their formulation and structure. For example, the molar conductance measurements indicated that most of the synthesized thiobarbiturate complexes are non-electrolytes. nih.gov
The complexation of iron(III) with 2-thiobarbituric acid has also been studied, revealing the formation of an iron(III) thiobarbiturate complex. researchgate.net The stability of these complexes has been compared to their barbiturate counterparts, with the barbiturate complexes showing higher thermodynamic stability due to the greater basicity of the barbiturate anion. researchgate.net The coordination chemistry of thiobarbiturates extends to other metals as well, with complexes of Fe(II), Co(II), Cu(II), Zn(II), and Cd(II) having been isolated and characterized. researchgate.net
Spectroscopic Characterization and Structural Elucidation Research of Thiobarbiturate Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy in Thiobarbiturate Analysis
NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, and thiobarbiturates are no exception. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within a molecule.
Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the context of thiobarbiturate derivatives, ¹H NMR spectra reveal characteristic signals for protons attached to the pyrimidine (B1678525) ring and any substituent groups. For instance, in a study of 5-benzyl-5-(2-ethylbut-2-enyl)-2-thioxo-dihydropyrimidine-4,6(1H,5H)-dione, the N-H protons of the thiobarbiturate ring appeared as a broad singlet at approximately 8.84 ppm in deuterated chloroform (B151607) (CDCl₃). mdpi.com The protons of the methylene (B1212753) group adjacent to the aromatic ring and the various protons of the alkenyl substituent also exhibit distinct chemical shifts and coupling patterns, allowing for their unambiguous assignment. mdpi.com
It is important to note that the chemical shifts can be influenced by the solvent used. For example, in studies of various thiobarbiturate derivatives in deuterated water (D₂O), the chemical shifts of protons can differ significantly compared to those in CDCl₃. mdpi.com The concentration and temperature can also affect the spectra, particularly for N-H protons involved in hydrogen bonding, which can lead to broader signals or changes in chemical shift. mdpi.com
Table 1: Representative ¹H NMR Spectral Data for a Thiobarbiturate Derivative
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Solvent |
| N-H | ~8.84 | broad singlet | CDCl₃ |
| Aromatic C-H | 7.07–7.24 | multiplet | CDCl₃ |
| Alkenyl C-H | 5.19–5.52 | multiplet | CDCl₃ |
| CH₂ (next to aromatic) | 2.87 and 3.00 | singlet | CDCl₃ |
Data is for 5-benzyl-5-(2-ethylbut-2-enyl)-2-thioxo-dihydropyrimidine-4,6(1H,5H)-dione. mdpi.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a thiobarbiturate derivative gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon is highly dependent on its chemical environment, including its hybridization and the electronegativity of neighboring atoms.
Table 2: Representative ¹³C NMR Spectral Data for a Thiobarbiturate Derivative
| Carbon Atom | Chemical Shift (δ, ppm) | Solvent |
| C=S | ~175.3 | CDCl₃ |
| C=O | ~169.6 | CDCl₃ |
| Aromatic Carbons | 127.9 - 135.7 | CDCl₃ |
| C5 (quaternary) | ~58.0 - 59.0 | CDCl₃ |
Data is for 5-benzyl-5-(2-ethylbut-2-enyl)-2-thioxo-dihydropyrimidine-4,6(1H,5H)-dione. mdpi.com
Solid-State Nuclear Magnetic Resonance (ssNMR) for Crystalline Assemblies
While solution-state NMR is invaluable for studying molecules in solution, solid-state NMR (ssNMR) provides critical insights into the structure and dynamics of molecules in their solid, crystalline form. emory.edu In the solid state, the orientation-dependent interactions that are averaged out in solution become apparent, leading to broad spectral lines. emory.edu However, techniques like magic-angle spinning (MAS) can be employed to obtain high-resolution spectra. emory.edu
ssNMR is particularly useful for studying the hydrogen-bonding patterns in thiobarbiturates. mdpi.com The replacement of a carbonyl group (C=O) with a thiocarbonyl group (C=S) can lead to different hydrogen-bonding motifs and strengths, which can be probed by ssNMR. mdpi.com For instance, ssNMR studies can reveal differences in the crystalline nature versus amorphous behavior of barbiturates compared to their thio-analogs, providing evidence for the dynamic nature of the C=S bond in solid materials. mdpi.com Furthermore, ssNMR can be used to characterize the different tautomeric forms that thiobarbituric acid can adopt in the solid state. mdpi.com
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. Techniques such as Electron Ionization Mass Spectrometry (EIMS) and High-Resolution Mass Spectrometry (HRMS) are commonly employed in the study of thiobarbiturates.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule with a high degree of confidence. mdpi.com For example, the calculated mass for the molecular ion of a thiobarbiturate derivative can be compared to the experimentally found mass to confirm its chemical formula. mdpi.com
The fragmentation patterns observed in the mass spectrum provide a roadmap to the molecule's structure. The bonds in the thiobarbiturate ring and its substituents can break in characteristic ways upon ionization, leading to a series of fragment ions. The analysis of these fragments helps to piece together the structure of the original molecule.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared and UV-Vis spectroscopy provide complementary information about the functional groups and electronic transitions within a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes
Fourier Transform Infrared (FT-IR) spectroscopy is a non-destructive technique that probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making FT-IR an excellent tool for identifying the presence of these groups.
In the analysis of thiobarbiturates, FT-IR spectra show characteristic absorption bands for the N-H, C=O, and C=S functional groups. The N-H stretching vibrations typically appear as a broad band in the region of 3100-3500 cm⁻¹. The C=O stretching vibrations are observed as strong absorptions around 1650-1750 cm⁻¹. A key characteristic of 2-thiobarbiturates is the "thioureide band" which appears around 1500 cm⁻¹, along with antisymmetric and symmetric stretching modes of the NCS bonds around 1400 and 1200 cm⁻¹, respectively. nih.gov The presence and position of these bands can confirm the thiobarbiturate structure and provide information about hydrogen bonding within the sample. mdpi.com
Table 3: Characteristic FT-IR Absorption Bands for Thiobarbiturates
| Functional Group | Approximate Wavenumber (cm⁻¹) |
| N-H Stretch | 3100 - 3500 |
| C=O Stretch | 1650 - 1750 |
| Thioureide Band | ~1500 |
| NCS Antisymmetric Stretch | ~1400 |
| NCS Symmetric Stretch | ~1200 |
Data compiled from general knowledge and specific studies. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within molecules and for quantitative analysis. For thiobarbiturate compounds, the presence of chromophores—specifically the thiocarbonyl group (C=S) and the conjugated system within the pyrimidine ring—gives rise to characteristic absorption bands in the UV-Vis spectrum.
The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. rsc.org In thiobarbiturates, the primary electronic transitions observed are π → π* and n → π. The π → π transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity. The n → π* transitions, involving the excitation of a non-bonding electron (from the sulfur or oxygen atoms) to a π* antibonding orbital, are generally of lower intensity.
Research on 2-thiobarbituric acid, the parent acid of the disodium (B8443419) salt, provides insight into its UV-Vis absorption properties. When dissolved in a polar solvent system of 95% ethanol (B145695) and 5% water, 2-thiobarbituric acid exhibits a strong, sharp absorption peak. researchgate.netresearchgate.net This peak is primarily attributed to a π → π* transition within the conjugated system. The position and intensity of this peak are sensitive to the solvent environment; changes in solvent polarity can shift the absorption maximum to shorter (blue shift) or longer (red shift) wavelengths. researchgate.net
UV-Vis spectroscopy also serves as a reliable method for the quantitative analysis of thiobarbiturates. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution. This relationship allows for the creation of a standard curve by measuring the absorbance of a series of solutions with known concentrations. From this curve, the concentration of an unknown sample can be accurately determined. Studies have demonstrated this method to be highly sensitive and consistent for assaying 2-thiobarbituric acid. researchgate.net
Table 1: UV-Vis Spectroscopic Data for 2-Thiobarbituric Acid This data is for the parent acid, 2-thiobarbituric acid, which is closely related to its disodium salt.
| Parameter | Value | Solvent | Reference |
|---|---|---|---|
| Absorption Maximum (λmax) | 320 nm | 95% Ethanol / 5% Water | researchgate.netresearchgate.net |
| Molar Extinction Coefficient (ε) | 414.9 L·mol⁻¹·cm⁻¹ | 95% Ethanol / 5% Water | researchgate.net |
| Observed Transition Type | π → π* | General | rsc.org |
X-ray Diffraction Analysis for Solid-State Structure Determination
Single-Crystal X-ray Diffraction (SCXRD) is the gold-standard method for the precise determination of a molecule's crystal structure. nih.gov The technique involves directing a beam of X-rays onto a single, well-ordered crystal. The resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined with high precision. scielo.br
Table 2: Representative Crystallographic Data for Imidazolium (B1220033) 2-Thiobarbiturate This data is for a related thiobarbiturate salt and is presented to illustrate the typical parameters obtained from a single-crystal X-ray diffraction study.
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₇H₈N₄O₂S | rsc.org |
| Crystal System | Monoclinic | rsc.org |
| Space Group | P2₁/c | rsc.org |
| a (Å) | 8.6491(3) | rsc.org |
| b (Å) | 10.3687(4) | rsc.org |
| c (Å) | 10.5901(4) | rsc.org |
| β (°) | 106.183(1) | rsc.org |
| Volume (ų) | 911.33(6) | rsc.org |
Powder X-ray Diffraction (PXRD) is a fundamental technique used to characterize crystalline materials. spectroscopyonline.com Unlike SCXRD, which requires a single crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.
In the pharmaceutical context, PXRD is crucial for identifying and controlling polymorphism—the ability of a compound to exist in multiple crystalline forms. mdpi.com Different polymorphs can have distinct physical properties, and PXRD provides a rapid and non-destructive method to distinguish between them. Each crystalline form produces a unique diffraction pattern. spectroscopyonline.com
For thiobarbiturate compounds, PXRD is used to:
Identify Crystalline Forms: By comparing the experimental PXRD pattern of a sample to reference patterns, the specific polymorph or hydrate (B1144303) can be identified. mdpi.com
Confirm Crystallinity: The presence of sharp, well-defined peaks in a PXRD pattern confirms the crystalline nature of the material, whereas a broad, featureless pattern indicates an amorphous solid. spectroscopyonline.com
Assess Phase Purity: PXRD can detect the presence of unwanted crystalline impurities or different polymorphic forms within a bulk sample. This is critical for quality control in manufacturing processes. mdpi.com
The technique is also used to monitor potential phase transformations that might occur due to factors like temperature, humidity, or mechanical stress during processing. nih.gov
Microscopic Techniques in Structural Analysis (e.g., Scanning Electron Microscopy)
Scanning Electron Microscopy (SEM) is a valuable tool for visualizing the surface morphology of solid materials at high magnification. In this technique, a focused beam of electrons is scanned across a sample, and detectors collect the secondary or backscattered electrons emitted from the surface. This process generates detailed images of the sample's topography and texture.
For thiobarbiturate compounds, SEM analysis provides direct visual information about the size, shape, and surface features of the crystals. Research on supramolecular assemblies of melamine (B1676169) with 2-thiobarbituric acid has utilized SEM to study the resulting crystals. researchgate.net The images can reveal distinct crystal habits, such as hexagonal prisms or needle-like structures. Furthermore, SEM can expose surface characteristics like cracks or defects, which may be related to the underlying crystal structure and the presence of solvent molecules within the lattice. researchgate.net When combined with Energy Dispersive X-ray (EDX) analysis, SEM can also provide information about the elemental composition of the sample.
Advanced Computational and Theoretical Chemistry Studies of Thiobarbiturate Systems
Quantum Chemical Calculations
Quantum chemical calculations have proven to be an invaluable tool for elucidating the fundamental properties of thiobarbiturate systems. These methods allow for a detailed examination of the electronic environment and energetic landscape of these molecules.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) has been widely applied to investigate the electronic structure and reactivity of thiobarbituric acid and its derivatives. nih.govresearchgate.netnih.govmdpi.com These studies often utilize hybrid functionals, such as B3LYP, in conjunction with various basis sets like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. nih.gov
Key electronic properties and reactivity descriptors are routinely calculated to understand the chemical nature of these compounds. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's ability to donate or accept electrons. For instance, in a study of bis-Schiff base derivatives of thiobarbituric acid, the HOMO was found to be localized on the thiobarbituric acid ring, indicating its electron-donating potential. nih.gov
Molecular Electrostatic Potential (MEP) analysis is another crucial DFT-based tool that identifies the electrophilic and nucleophilic sites within a molecule. nih.gov The MEP map visually represents the charge distribution, highlighting regions prone to electrostatic interactions, which is critical for understanding intermolecular interactions and chemical reactivity. Furthermore, DFT calculations have been used to explore intramolecular hydrogen bonding through techniques like Reduced Density Gradient (RGD) analysis. nih.gov
Table 1: Representative DFT-Calculated Electronic Properties of a Thiobarbituric Acid Derivative
| Property | Value | Reference |
| HOMO Energy | -6.2 eV | nih.gov |
| LUMO Energy | -2.5 eV | nih.gov |
| Energy Gap (HOMO-LUMO) | 3.7 eV | nih.gov |
Note: The values presented are illustrative and correspond to a specific thiobarbituric acid derivative as reported in the cited literature.
High-Level Ab Initio Methods (e.g., G3, G4) for Thermochemical Properties
For highly accurate thermochemical data, high-level ab initio methods such as the Gaussian-n (Gn) theories, including G3 and G4, have been employed. A comprehensive experimental and computational thermochemical study of 2-thiobarbituric acid determined its gas-phase enthalpy of formation. nih.gov The theoretical calculations performed at the G3 and G4 levels were in excellent agreement with the experimental value, validating the accuracy of these computational models for predicting the thermodynamic stability of thiobarbiturate systems. nih.gov This agreement underscores the power of these methods in providing reliable energetic information, which is crucial for understanding the fundamental stability and potential reaction pathways of these compounds.
Table 2: Experimental and Calculated Gas-Phase Enthalpy of Formation of 2-Thiobarbituric Acid at 298.15 K
| Method | ΔfH°(g) / kJ·mol⁻¹ | Reference |
| Experimental | -278.5 ± 2.4 | nih.gov |
| G3 Theory | -277.9 | nih.gov |
| G4 Theory | -280.6 | nih.gov |
Investigation of Molecular and Electronic Structure
The molecular and electronic structure of thiobarbiturate derivatives has been extensively investigated through a combination of experimental techniques, such as X-ray crystallography, and theoretical calculations. nih.govmdpi.com DFT computations have been instrumental in confirming and interpreting experimental findings. For example, the theoretically calculated molecular geometry of a diethyl ammonium (B1175870) salt of a thiobarbituric acid derivative using the DFT/B3LYP method showed good agreement with the data obtained from single-crystal X-ray diffraction. nih.gov
These studies have also explored the impact of substituents on the molecular structure. For instance, the effect of replacing fluorine with chlorine atoms on the molecular geometry of a thiobarbiturate derivative was investigated using DFT, revealing changes in bond lengths and angles. nih.gov Furthermore, theoretical calculations have been used to confirm the predominant tautomeric forms of thiobarbituric acid derivatives, demonstrating that enamine forms are often more stable than their imine counterparts due to higher thermodynamic stability. mdpi.com
Molecular Dynamics (MD) Simulations for Supramolecular Interactions
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior and supramolecular interactions of thiobarbiturate systems over time. nih.govnih.gov These simulations can provide insights into the formation of larger assemblies and the role of non-covalent interactions in their stability.
While specific MD simulations focusing solely on the self-assembly of Disodium (B8443419) 2-thiobarbiturate are not extensively reported, studies on related systems provide valuable understanding. For example, MD simulations have been used to investigate the self-assembly of peptide-drug amphiphiles into nanotubes, highlighting the importance of π-π stacking and electrostatic interactions in the stability of such supramolecular structures. nih.gov The principles governing these interactions are broadly applicable to the supramolecular chemistry of thiobarbiturates, which also possess aromatic character and hydrogen bonding capabilities. Coarse-grained MD simulations have also been employed to understand the disruptive self-assembly in dynamic peptide libraries, demonstrating how interactions between different molecular species can influence the formation of larger structures. nih.gov These computational approaches are crucial for understanding how thiobarbiturate molecules might interact with each other and with other molecules in a biological environment, forming complex supramolecular structures. rsc.orgnih.gov
Molecular Modeling and Docking Studies for Biomolecular Interactions
Molecular modeling and docking studies are essential computational tools for investigating the interactions between thiobarbiturate derivatives and their potential biological targets. These methods are pivotal in drug discovery and development, allowing for the prediction of binding modes and affinities.
Pharmacophore Identification and Optimization
Pharmacophore modeling is a key strategy in drug design that identifies the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.govnih.gov For thiobarbiturate systems, pharmacophore models have been developed to understand their structure-activity relationships (SAR).
In a study of novel thiobarbituric acid derivatives with cytotoxic activity, a five-feature pharmacophore model was generated. This model highlighted the essential steric and electronic fingerprints necessary for their biological activity. researchgate.net Such models are constructed based on the structures of known active compounds and can be used to virtually screen large compound libraries to identify new potential inhibitors. The process typically involves aligning a set of active molecules and extracting the common chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, that are crucial for binding to the target. nih.gov Dynamic hybrid pharmacophore models, which incorporate the flexibility of the target protein through MD simulations, represent a more advanced approach to capture the complex nature of ligand-receptor interactions. nih.gov
Enzyme Active Site Interaction Mechanisms
Computational studies, particularly molecular docking, have been instrumental in elucidating the interaction mechanisms of thiobarbiturate derivatives within enzyme active sites. While research specifically on disodium 2-thiobarbiturate is limited, studies on analogous 2-thiobarbituric acid derivatives provide significant insights into their role as enzyme inhibitors. These investigations reveal that the thiobarbiturate scaffold is a versatile pharmacophore capable of interacting with various enzymes, including urease, xanthine (B1682287) oxidase, and lipoxygenase.
Urease Inhibition: Molecular docking studies on enamine thiobarbiturates have explored their binding mechanism as urease inhibitors. These studies, which use Density Functional Theory (DFT) to identify low-energy conformers, suggest that the pyrimidine (B1678525) scaffold of thiobarbiturates is crucial for their inhibitory activity. The interactions within the active site are key to their function, with several derivatives showing more potent inhibition than the standard acetohydroxamic acid. mdpi.com The specific binding modes and interactions with key amino acid residues in the urease active site are a primary focus of these computational models. mdpi.comresearchgate.net
Xanthine Oxidase (XO) Inhibition: Thiobarbiturates have been identified as promising inhibitors of xanthine oxidase (XO), an enzyme implicated in conditions like gout. nih.govnih.gov In silico analyses of bis-thiobarbiturates have demonstrated their potential for strong XO inhibition, with some compounds showing significantly lower IC₅₀ values than the reference drug, allopurinol. nih.govnih.gov These computational models predict favorable pharmacokinetic properties and explore how the molecules fit into the XO active site, highlighting the potential for these derivatives in medicinal chemistry. nih.gov
Lipoxygenase (LOX) Inhibition: A variety of new barbiturate (B1230296) and thiobarbiturate derivatives have been screened for their in vitro inhibitory activity against several enzymes, including lipoxygenase. tandfonline.com A significant number of the tested thiobarbiturates displayed appreciable IC₅₀ values for LOX inhibition. tandfonline.com Molecular modeling studies suggest that the imide or β-amino α, β-unsaturated amide functionality within the thiobarbiturate structure provides a multidimensional array of interaction sites, contributing to their enzyme inhibitory potential. tandfonline.com The size and shape of the substrate-binding pocket in lipoxygenases are critical determinants of their specificity, and computational models help to understand how thiobarbiturates might orient themselves within this pocket. nih.gov
Other Enzyme Interactions: The inhibitory potential of thiobarbiturates extends to other enzymes such as chymotrypsin (B1334515) and α-glucosidase. tandfonline.com Molecular docking has become an essential tool in rational drug design to predict the binding orientation of a ligand to its protein target and to understand the mechanism of action at a molecular level. nih.govnih.gov For instance, docking studies of pyrazole-thiobarbituric acid derivatives have been used to explore their mode of action as antimicrobial agents by inhibiting essential bacterial enzymes. nih.govnih.gov These computational approaches are vital for designing novel and more effective enzyme inhibitors based on the thiobarbiturate scaffold. mdpi.comekb.eg
Table 1: Investigated Enzyme Inhibition by Thiobarbiturate Derivatives This table is interactive. You can sort and filter the data.
| Enzyme Target | Type of Thiobarbiturate Studied | Key Findings from Computational/In Vitro Studies | Reference(s) |
|---|---|---|---|
| Urease | Enamine Thiobarbiturates | Showed higher activity than standard inhibitors; docking studies explored the binding mechanism. | mdpi.comresearchgate.net |
| Xanthine Oxidase | Bis-thiobarbiturates | Exhibited potent inhibition, with some IC₅₀ values significantly better than allopurinol. | nih.govnih.gov |
| Lipoxygenase | Various new derivatives | 14 out of 27 tested compounds showed appreciable IC₅₀ values. | tandfonline.com |
| α-Chymotrypsin | Various new derivatives | 2 out of 27 tested compounds showed appreciable IC₅₀ values. | tandfonline.com |
| α-Glucosidase | Various new derivatives | Activity was screened, contributing to the understanding of the pharmacophore. | tandfonline.com |
| Hepatitis C Virus (HCV) NS5B polymerase | Various derivatives | Shown to inhibit the enzymatic activity. | sciepub.com |
| Tyrosinase | 2-Thiobarbituric acid | Exhibits a reversible noncompetitive inhibitory effect. | sciepub.com |
Tautomerism and Isomerism Studies (e.g., Photoinduced Tautomerism, cis-trans Isomerization)
The molecular structure of 2-thiobarbituric acid, the parent compound of this compound, is characterized by a remarkable diversity of tautomeric and polymorphic forms. nih.govresearchgate.net This complexity arises from the potential for proton transfer among the nitrogen and oxygen atoms and the adjacent carbon, leading to a dynamic equilibrium between several constitutional isomers. nih.gov
Keto-Enol Tautomerism: The most prominent form of tautomerism in 2-thiobarbituric acid is the keto-enol type. nih.gov The molecule can exist in a triketo form or various enol forms. Extensive studies combining experimental methods (X-ray diffraction, NMR, Raman spectroscopy) and theoretical calculations (DFT) have been conducted to characterize these tautomers. nih.govchem-soc.si
In the solid state, 2-thiobarbituric acid can exist as pure keto isomers, pure enol isomers, or even a co-crystal containing both tautomers in a 50:50 ordered mixture. nih.govresearchgate.net The specific form obtained can depend on the crystallization solvent. researchgate.net This family of crystal forms represents one of the richest collections of tautomeric polymorphism reported. nih.gov High-resolution X-ray diffraction studies on crystals containing both tautomers have allowed for a direct comparison of their electron density distributions, providing deep insights into the differences in their bond characteristics and intermolecular interactions. nih.gov The stability of these different forms is heavily influenced by hydrogen-bonding interactions within the crystal lattice. nih.gov
In solution, the equilibrium between tautomers is influenced by the polarity of the solvent. While the keto-thione tautomer is generally more stable in the gas phase, the enol tautomer can predominate in solvents with a large dielectric constant. chem-soc.si
Photoinduced Tautomerism: Theoretical and experimental investigations have demonstrated that 2-thiobarbituric acid can undergo photoinduced tautomerism. chem-soc.si Irradiation of a solution of 2-thiobarbituric acid in a polar aprotic solvent like acetonitrile (B52724) with UV light (e.g., at 366 nm) can induce an oxo-hydroxy photoisomerization. chem-soc.si This process involves the conversion of the triketo form to a hydroxy-imino tautomer. Time-dependent DFT (TD-DFT) calculations suggest that this photoisomerization is driven by proton dissociation in different excited states for the keto and enol forms, with the relaxation mechanisms occurring through conical intersections. chem-soc.si
While cis-trans isomerization is a known phenomenon in other heterocyclic systems, detailed studies focusing specifically on cis-trans isomerization of the 2-thiobarbiturate ring itself are not prominently featured in the reviewed literature. The research focus remains heavily on the rich prototropic tautomerism of the core structure.
Table 2: Tautomeric and Polymorphic Forms of 2-Thiobarbituric Acid in the Solid State This table is interactive. You can sort and filter the data.
| Crystalline Form | Tautomeric Composition | Key Characteristics | Reference(s) |
|---|---|---|---|
| Form I | Keto Isomer | Originally reported in 1967. | nih.gov |
| Form II | Enol Isomer | Characterized by solid-state methods. | nih.gov |
| Form III | Keto Isomer | A new polymorph characterized by modern techniques. | nih.gov |
| Form IV | 50:50 Enol/Keto Mixture | An ordered mixture of both tautomers in the crystal. | nih.gov |
| Form V | Keto Isomer | A new polymorph characterized by modern techniques. | nih.gov |
| Form VI | Keto Isomer | A new polymorph characterized by modern techniques. | nih.gov |
| Hydrated Form | Enol Isomer | The molecule is present in its enol form. | nih.gov |
Table 3: Chemical Compounds Mentioned | Compound Name | | | :--- | | this compound | | 2-Thiobarbituric Acid | | Acetohydroxamic acid | | Allopurinol | | Acetonitrile | | Urease | | Xanthine Oxidase | | Lipoxygenase | | α-Chymotrypsin | | α-Glucosidase | | Hepatitis C Virus (HCV) NS5B polymerase | | Tyrosinase |
Mechanistic Biochemical Investigations of Thiobarbiturate Analogues
Enzyme Inhibition Mechanism Research
Xanthine (B1682287) Oxidase (XO) Inhibition Mechanisms
Xanthine oxidase (XO) is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. mdpi.com Inhibitors of this enzyme are significant in the treatment of conditions like gout, which is caused by an overproduction of uric acid. nih.gov While some thiobarbituric acid derivatives have been noted for their potential as xanthine oxidase inhibitors, specific mechanistic studies detailing the interaction of Disodium (B8443419) 2-thiobarbiturate with XO are not extensively documented in the available scientific literature.
Generally, XO inhibitors function through various mechanisms. mdpi.com Some inhibitors, like allopurinol, are purine analogues that act as competitive inhibitors at the active site. mdpi.com Others may be non-competitive, binding to an allosteric site on the enzyme to induce a conformational change that reduces its catalytic efficiency. The inhibition mechanism can also be reversible or irreversible. mdpi.com For thiobarbiturate analogues, any inhibitory activity would likely be influenced by the substituent groups on the barbiturate (B1230296) ring, which could affect binding affinity and the nature of the interaction with the enzyme's active site. Further research is required to elucidate the precise mechanism of XO inhibition by Disodium 2-thiobarbiturate.
Lipoxygenase (LOX) Inhibition Mechanisms
Lipoxygenases (LOXs) are a family of enzymes that play a significant role in the metabolism of polyunsaturated fatty acids, leading to the production of leukotrienes and other inflammatory mediators. mdpi.comnih.gov As such, LOX inhibitors are of interest for their potential anti-inflammatory effects. rsc.org While various compounds have been investigated as LOX inhibitors, there is a lack of specific research on the mechanistic details of lipoxygenase inhibition by this compound.
The general mechanisms of LOX inhibition involve several strategies. nih.gov Some inhibitors act as competitive inhibitors, binding to the enzyme's active site to prevent the substrate from binding. nih.gov Others may function as non-competitive inhibitors. The presence of a non-heme iron in the active site of LOXs presents a target for chelating agents. mdpi.com Additionally, some inhibitors may act as antioxidants, scavenging the radical intermediates of the lipoxygenation reaction. For any potential inhibitory activity of this compound against LOX, the thio-group could play a role in interacting with the iron center or in redox-related inhibition. However, without specific studies, the exact mechanism remains speculative.
Chymotrypsin (B1334515) Inhibition Mechanisms
Chymotrypsin is a serine protease that plays a key role in the digestion of proteins. researchgate.net Inhibition of chymotrypsin can have various therapeutic applications, and a number of compounds have been studied for their anti-chymotrypsin activity. However, specific mechanistic investigations into the inhibition of chymotrypsin by this compound are not well-documented.
Inhibitors of chymotrypsin can act through different mechanisms. nih.gov Many are substrate analogues that competitively bind to the active site. Some inhibitors form a covalent bond with the serine residue in the active site, leading to irreversible inhibition. The inhibitory potential of thiobarbiturate derivatives would likely depend on the nature of the substituents on the core structure, which would influence how the molecule interacts with the enzyme's active site. For instance, the presence of a thiol group could potentially interact with key residues in the active site. nih.gov
Alpha-Glucosidase Inhibition Mechanisms
Alpha-glucosidase is an enzyme responsible for breaking down complex carbohydrates into simpler sugars, which are then absorbed into the bloodstream. mdpi.com Inhibitors of this enzyme can delay carbohydrate digestion and absorption, which is a therapeutic strategy for managing type 2 diabetes. mdpi.com A series of thiobarbituric acid enamine derivatives have been shown to inhibit α-glucosidase activity. nih.gov
Kinetic studies have revealed that these thiobarbituric acid derivatives act as reversible, mixed-type inhibitors. nih.govresearchgate.net This indicates that they can bind to both the free enzyme and the enzyme-substrate complex. Molecular docking studies have provided further insight into the binding mechanism, suggesting that these compounds can position themselves near the active site of α-glucosidase, potentially blocking the substrate from binding effectively. nih.govresearchgate.net The interactions between the inhibitor and the enzyme are thought to involve hydrogen bonding and other non-covalent interactions with key amino acid residues in the active site. nih.gov
| Compound | IC50 (µM) |
|---|---|
| Thiobarbituric ortho-iodo-enamine derivative 3i | Positive effect compared to standard |
| Thiobarbituric acid enamine derivatives | 264.07 ± 1.87 to 448.63 ± 2.46 |
| Acarbose (Standard) | - |
Urease Inhibition Mechanisms and Active Site Interactions
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbon dioxide, a process that is implicated in the pathogenesis of diseases caused by certain bacteria, such as Helicobacter pylori. rhhz.net Thiobarbiturate analogues have emerged as a promising class of urease inhibitors. rhhz.netmdpi.comresearchgate.net
Molecular docking studies have been instrumental in elucidating the mechanism of urease inhibition by these compounds. rhhz.netmdpi.com These studies have shown that thiobarbiturate derivatives can interact with the active site of the urease enzyme, which contains a bimetallic nickel center. The inhibitory mechanism is believed to involve the chelation of the nickel ions by the thiobarbiturate molecule. mdpi.com Specifically, the carbonyl and thiolate groups of the thiobarbiturate ring system can form coordinating bonds with the nickel ions in the active site. researchgate.net
Furthermore, these inhibitors can form hydrogen bonds and have π-π stacking interactions with key amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex. researchgate.net Kinetic analyses have shown that some of these derivatives act as mixed-type inhibitors with an irreversible mode of action. researchgate.net
| Compound | IC50 (µM) |
|---|---|
| Compound 1 | 7.45 ± 0.12 |
| Compound 9 | 18.17 ± 1.03 |
| Compound 13 | 8.61 ± 0.45 |
| Thiourea (B124793) (Standard) | 21.10 ± 0.12 |
| Compound TC-6 | 0.62 ± 0.04 |
| Thiourea (Standard) | 21.44 ± 0.78 |
| Morpholine derivative 4 | 8.21 |
| Thiourea (Standard) | 20.04 |
Antioxidant Activity and Radical Scavenging Mechanisms
Thiobarbiturate-derived compounds have been investigated for their antioxidant properties. nih.govresearchgate.net These compounds have shown the ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as peroxynitrite (ONOO⁻). nih.gov The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to a radical species, thereby neutralizing it. mdpi.comresearchgate.net
| Compound | Activity |
|---|---|
| 5-[4-hydroxy-3-methoxybenzy]-2-thioxodihydropyrimidine-4,6[1H,5H]-dione (2d) | Strong ROS and ONOO- scavenging |
| 5-[4-hydroxy-3,5-methoxybenzy]-2-thioxodihydropyrimidine-4,6[1H,5H]-dione (2l) | Strong ROS and ONOO- scavenging |
Interactions with Biological Macromolecules
The biological activity of many compounds is predicated on their ability to interact with essential macromolecules. For thiobarbiturate analogues, these interactions, particularly with DNA and proteins, are of significant interest in elucidating their mechanisms of action.
The interaction between small molecules and Deoxyribonucleic Acid (DNA) is a cornerstone of medicinal chemistry, with implications for anticancer and genetic therapies. Thiobarbiturate derivatives have been investigated for their potential to bind to DNA, which could be a vital aspect of their biological activity.
Studies on various thiobarbiturate derivatives have been conducted to understand their binding mechanisms with DNA. The primary modes of non-covalent interaction are typically classified as intercalation, groove binding, and electrostatic interactions. Spectroscopic techniques, such as UV-Visible spectrometry, are commonly employed to investigate these interactions in aqueous solutions.
Research on a series of synthesized thiobarbiturate derivatives has shown that the extent of their interaction with DNA can be influenced by the nature of the alkyl and functional groups attached to the core structure researchgate.net. The interaction of these derivatives with DNA is considered significant due to their potential medicinal properties researchgate.net. The binding of small molecules to DNA can be either a qualitative or quantitative measure of their potential biological effect researchgate.net. Generally, the interaction of small conventional compounds with DNA is categorized into two main types: groove binding and intercalation researchgate.net. Groove binding is often described by a "lock and key" model and does not induce significant structural changes in the DNA, thus requiring less energy compared to intercalation researchgate.net.
One study on various barbiturate analogs investigated their effects on the DNA binding activity of Heat Shock Factor 1 (HSF-1) in human T lymphocytes. While this study focused on the broader class of barbiturates, it highlights that these compounds can modulate the interaction of proteins with DNA researchgate.net.
| Feature | Description | Source |
| Interaction Types | Groove binding and intercalation are the primary modes of interaction for small molecules with DNA. | researchgate.net |
| Influencing Factors | The nature of alkyl and functional groups on the thiobarbiturate structure affects the extent of DNA interaction. | researchgate.net |
| Significance | DNA binding is considered a crucial factor in the potential anti-cancer activity of thiobarbiturates. | researchgate.net |
The study of how ligands, such as thiobarbiturate analogues, bind to proteins is fundamental to understanding their pharmacological effects. The dynamics of these interactions, including conformational changes and binding affinities, are key determinants of a compound's efficacy and specificity.
Proteins are not static entities; they are dynamic structures that undergo conformational changes which are central to their function, ligand binding, and allosteric properties nih.gov. Computational modeling and simulations have become essential tools for exploring the link between protein structure, dynamics, and function nih.gov.
A high-resolution structural analysis of the binding of anesthetic barbiturates, including the thiobarbiturate thiopental, to the protein apoferritin provides a valuable model for understanding these interactions. This study revealed that barbiturates bind to a cavity in the apoferritin shell that is also utilized by other anesthetic agents plos.org. The binding site is located at the interface between two protomers and is largely buried within the protein's interior plos.org. The interaction involves a hydrogen bond between a barbiturate ring nitrogen and the hydroxyl moiety of a serine residue plos.org. The binding affinities for thiopental, pentobarbital, and phenobarbital (B1680315) to apoferritin were found to be in the range of 10–500 µM plos.org.
The dynamics of protein-ligand interactions occur on multiple time scales. Studies on Cellular Retinoic Acid Binding Protein I (CRABPI) have shown that some residues in the ligand-free (apo) form exhibit millisecond timescale motions that are significantly reduced upon ligand binding nih.gov. This provides direct experimental evidence for dynamics-induced ligand recognition and binding nih.gov.
| Parameter | Finding | Compound(s) Studied | Source |
| Binding Site | Binds to a hydrophobic cavity at the interface of two protomers in apoferritin. | Thiopental, Pentobarbital, Phenobarbital | plos.org |
| Key Interaction | Hydrogen bonding between the barbiturate ring nitrogen and a serine residue. | Pentobarbital | plos.org |
| Binding Affinity | 10–500 µM for apoferritin. | Thiopental, Pentobarbital, Phenobarbital | plos.org |
| Dynamic Changes | Ligand binding can arrest millisecond timescale motions in the protein. | Retinoic Acid (with CRABPI) | nih.gov |
Cellular Pathway Modulation Studies (e.g., Apoptosis Induction Markers in Cell Lines)
Apoptosis, or programmed cell death, is a critical cellular process, and its induction in cancer cells is a primary goal of many chemotherapeutic strategies. Thiobarbituric acid derivatives have been shown to modulate cellular pathways leading to apoptosis in various cancer cell lines.
One study on a specific thiobarbituric acid derivative, designated as CC-I, demonstrated its ability to induce late apoptosis/necrosis in therapy-resistant human neuroblastoma cell lines iiarjournals.org. The mechanism of action was suggested to be mediated by the activation of the HSP27-Akt-JNK signaling pathway iiarjournals.org. The activation of JNK (c-Jun N-terminal kinases) can be either pro-apoptotic or anti-apoptotic depending on downstream signaling and the duration of activation, with sustained activation being associated with apoptosis iiarjournals.org.
In another investigation, barbituric and thiobarbituric acid-based chromene derivatives were evaluated for their anticancer activity. The results indicated that these compounds could induce apoptosis, with one particular barbituric acid-based derivative showing a significant increase in the levels of caspase-3 and caspase-9, and a reduction in mitochondrial membrane potential researchgate.net. Annexin V/PI double staining confirmed an increase in late apoptotic and/or necrotic cells upon treatment researchgate.net. The intrinsic mitochondrial pathway of apoptosis is often initiated by an increase in the permeability of the outer mitochondrial membrane and the subsequent release of apoptogenic proteins mdpi.com.
Studies on T-2 toxin-induced apoptosis have shown the involvement of both caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), with the mitochondrial pathway appearing to be the primary route nih.gov. Prostaglandin E2 has also been shown to induce caspase-dependent apoptosis in hippocampal neurons, likely through the activation of EP2 receptors and an increase in intracellular cAMP levels nih.gov. These studies on other compounds provide a framework for the potential mechanisms by which thiobarbiturates might induce apoptosis.
| Apoptosis Marker | Observation with Thiobarbiturate Analogues | Cell Line(s) | Source |
| JNK Activation | Increased expression of phosphorylated JNK. | Neuroblastoma | iiarjournals.org |
| Caspase-3/9 Levels | Increased levels observed with a barbituric acid-based chromene derivative. | A2780, MCF7, A549 | researchgate.net |
| Mitochondrial Membrane Potential | Reduction observed with a barbituric acid-based chromene derivative. | A2780, MCF7, A549 | researchgate.net |
| Annexin V/PI Staining | Increased number of late apoptotic/necrotic cells. | A2780, MCF7, A549 | researchgate.net |
In Vitro Anti-proliferative Activity Mechanisms
The inhibition of cancer cell proliferation is a key indicator of a compound's potential as an anticancer agent. Several studies have demonstrated the anti-proliferative effects of thiobarbituric acid derivatives in various cancer cell lines.
A study on a thiobarbituric acid derivative, CC-I, showed cytotoxic effects on neuroblastoma cells, leading to cell cycle arrest in the S and G2/M phases iiarjournals.org. In a different study, a new barbituric acid derivative, BA-5, was found to inhibit the proliferation of hepatocellular carcinoma (HCC) and sorafenib-resistant HCC cells by blocking the AKT/p70s6k signaling pathway nih.gov. The MAPK and AKT signaling pathways are crucial for cell proliferation, and their dysregulation is common in cancer nih.gov.
Investigations into barbituric/thiobarbituric acid-based chromene derivatives revealed that, in most cases, the barbituric acid-based compounds exhibited higher anti-proliferative activity than their thiobarbituric acid counterparts researchgate.net. This suggests that the nature of the atom at the 2-position (oxygen vs. sulfur) can significantly influence the biological activity.
| Compound Class/Derivative | Mechanism of Anti-proliferative Activity | Cell Line(s) | Source |
| Thiobarbituric acid derivative (CC-I) | Cell cycle arrest in S and G2/M phases. | Neuroblastoma | iiarjournals.org |
| Barbituric acid derivative (BA-5) | Inhibition of the AKT/p70s6k signaling pathway. | Hepatocellular Carcinoma | nih.gov |
| Barbituric/Thiobarbituric acid-based chromenes | General anti-proliferative effects, with barbituric acid derivatives often being more potent. | A2780, MCF7, A549 | researchgate.net |
Investigation of Radical Formation and Stability in Thiobarbiturate Assemblies
The study of radical formation and stability is important for understanding the antioxidant or pro-oxidant potential of a compound. Thiobarbituric acid and its derivatives have been investigated for their radical-scavenging activities.
A study using the induction period method for the polymerization of methyl methacrylate (MMA) assessed the radical-scavenging activities of two thiols, eight (thio)barbituric acid derivatives, and six phenolic antioxidants mdpi.com. The induction period for most of the thiobarbituric acid derivatives was found to be about one-tenth of that for phenolic antioxidants, with the exception of 5,5-dimethyl-2-thiobarbituric acid, which was a potent inhibitor researchgate.net. The ratio of chain inhibition to chain propagation for the thiobarbituric acid compounds was generally greater than that for phenolic compounds researchgate.net.
In the context of supramolecular assemblies, the formation of melamine-2-thiobarbiturate crystals has been studied. It was hypothesized that the observed fluorescence in these crystals could be due to the presence of radical species mdpi.comsemanticscholar.org. The stability of organic radicals can be influenced by factors such as steric protection and the delocalization of spin density.
| Compound/Derivative | Radical Scavenging Activity | Method | Source |
| Thiobarbituric acid derivatives | Generally lower induction period than phenolic antioxidants. | Induction period method for MMA polymerization. | mdpi.comresearchgate.net |
| 5,5-dimethyl-2-thiobarbituric acid | Potent inhibitor of radical polymerization. | Induction period method for MMA polymerization. | researchgate.net |
| Melamine-2-thiobarbiturate | Fluorescence may be indicative of radical species within the crystal structure. | Spectroscopic and crystallographic analysis. | mdpi.comsemanticscholar.org |
Exploration of Derivatization and Analogues of Disodium 2 Thiobarbiturate
Structure-Activity Relationship (SAR) Studies of Thiobarbiturate Derivatives
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic potential of lead compounds. For thiobarbiturate derivatives, these studies have elucidated key structural features that influence their biological activities.
The hypnotic and sedative effects of barbiturates and thiobarbiturates are significantly influenced by the nature of the substituents at the C5 position of the pyrimidine (B1678525) ring. youtube.com Increased lipid solubility generally correlates with enhanced hypnotic activity, up to a certain point. youtube.com For instance, branched-chain isomers at C5 tend to have greater activity and a shorter duration of action compared to their straight-chain counterparts. youtube.com Furthermore, introducing unsaturation, such as allyl or cycloalkenyl groups, at this position often results in more potent compounds than the corresponding saturated analogues. youtube.com Aromatic substituents at C5 also tend to confer greater potency than aliphatic ones with the same number of carbon atoms. youtube.com However, the introduction of polar groups like hydroxyl or carboxyl into an aromatic substituent at C5 decreases lipid solubility and, consequently, potency. youtube.com
The substitution pattern on the nitrogen atoms of the thiobarbiturate ring also plays a critical role. While methylation at one of the nitrogen atoms (N1 or N3) does not significantly alter activity, disubstitution on both nitrogens can render the compound inactive. youtube.com The replacement of the oxygen atom at the C2 position with a sulfur atom, which defines thiobarbiturates, leads to a faster onset and shorter duration of action compared to their oxybarbiturate analogues. youtube.com
In the context of other biological activities, such as xanthine (B1682287) oxidase inhibition, SAR studies have revealed that the presence of specific substituents on the thiobarbituric acid core can significantly impact inhibitory potency. For example, in a series of 1,3,5-trisubstituted thiobarbiturates, certain substitution patterns were found to be comparable in activity to the standard drug allopurinol. researchgate.net
The following table summarizes some key SAR findings for thiobarbiturate derivatives:
| Structural Modification | Effect on Biological Activity | Reference |
| Branching of C5-alkyl chain | Increased lipid solubility and activity, shorter duration of action. | youtube.com |
| Unsaturation at C5 (allyl, alkynyl) | Increased activity compared to saturated analogues. | youtube.com |
| Aromatic substituent at C5 | More potent than aliphatic substituents. | youtube.com |
| Polar group on C5-aromatic ring | Decreased lipid solubility and potency. | youtube.com |
| Substitution on both N1 and N3 | Inactivation of the compound. | youtube.com |
| Sulfur at C2 (Thiobarbiturate) | Faster onset and shorter duration of action. | youtube.com |
Development of Bis-thiobarbiturate Analogues for Enhanced Biological Activity
A significant area of research has been the development of bis-thiobarbiturate analogues, which are essentially dimeric structures formed by linking two thiobarbiturate rings. These compounds have shown promise in various biological applications, including as enzyme inhibitors. mdpi.comnih.govresearchgate.net
Bis-thiobarbiturates are often synthesized through Knoevenagel condensation of thiobarbituric acid with an aldehyde, followed by a Michael addition reaction. nih.gov This approach allows for the creation of a diverse library of analogues with varying linker groups and substituents on the thiobarbiturate rings.
One notable application of bis-thiobarbiturates is in the inhibition of xanthine oxidase (XO), an enzyme involved in gout. mdpi.comnih.gov Several synthesized bis-thiobarbiturates have demonstrated potent XO inhibitory activity, with some being more effective than the standard drug allopurinol. mdpi.com For instance, one of the most potent bis-thiobarbiturates exhibited an in vitro IC50 value of 1.79 μM, which was approximately ten times better than that of allopurinol. mdpi.com
Bis-thiobarbiturates have also been investigated as urease inhibitors. researchgate.netresearchgate.net Urease is an enzyme that plays a role in infections caused by Helicobacter pylori. Several bis-thiobarbiturate derivatives have shown potent urease inhibitory activity, with some compounds exhibiting IC50 values significantly lower than that of the standard inhibitor thiourea (B124793). researchgate.net Molecular docking studies have suggested that these compounds interact with the nickel ions in the active site of the urease enzyme. researchgate.net
The table below presents inhibitory data for selected bis-thiobarbiturate analogues against xanthine oxidase and urease:
| Compound Type | Target Enzyme | Key Findings | Reference |
| Bis-thiobarbiturates | Xanthine Oxidase | Several analogues showed superior inhibition to allopurinol. The most potent had an IC50 of 1.79 μM. | mdpi.com |
| Bis-thiobarbiturates | Urease | Many analogues exhibited potent inhibitory activity, with some having IC50 values as low as 7.45 ± 0.12 μmol/L. | researchgate.net |
Heterocyclic Modifications and Conjugations (e.g., S-Triazine Hydrazone Derivatives)
Another strategy to expand the biological profile of thiobarbiturates is through their conjugation with other heterocyclic systems. A notable example is the development of s-triazine hydrazone derivatives of thiobarbiturates. nih.govnih.govacs.orgfigshare.comresearchgate.net These hybrid molecules have demonstrated promising antiproliferative activities against various cancer cell lines. nih.govnih.govacs.orgfigshare.comresearchgate.net
In a study evaluating a series of these derivatives, it was found that the thiobarbiturate-s-triazine hydrazones generally exhibited better anticancer activity than their barbiturate (B1230296) counterparts. nih.govnih.govacs.org The nature of the substituents on the s-triazine ring was also found to significantly influence the antiproliferative potency. For example, a derivative bearing piperidino and diethylamino groups on the s-triazine ring showed the highest activity against a panel of cancer cell lines, with IC50 values in the low microgram per milliliter range. nih.govnih.govresearchgate.net
The following table highlights the antiproliferative activity of a particularly potent thiobarbiturate-s-triazine hydrazone derivative:
| Cell Line | IC50 (μg/mL) | Reference |
| A549 (Lung Carcinoma) | 1.6 ± 0.6 | nih.govnih.govresearchgate.net |
| HepG2 (Hepatocyte Carcinoma) | 3.8 ± 0.3 | nih.govnih.govresearchgate.net |
| HCT-116 (Colon Carcinoma) | 1.9 ± 0.4 | nih.govnih.govresearchgate.net |
| MCF-7 (Breast Cancer) | 1.2 ± 0.5 | nih.govnih.govresearchgate.net |
These findings suggest that the thiobarbiturate-s-triazine hydrazone scaffold is a promising platform for the development of new anticancer agents. nih.govnih.govresearchgate.net
Metal Complexes of Thiobarbiturates in Biological Contexts
The ability of thiobarbiturates to form complexes with metal ions has opened up another avenue for exploring their biological applications. The sulfur and nitrogen atoms in the thiobarbiturate ring can act as donor atoms, allowing for the chelation of various metal ions. nih.govnih.gov
Spectrophotometric studies have confirmed the formation of complexes between copper(II) and selected thiobarbiturates in a 1:2 metal-to-ligand ratio. nih.gov The formation of these metal complexes can lead to compounds with novel biological properties that are distinct from the free ligand.
While the research in this specific area is still developing, the broader field of metal-based drugs suggests that metal complexes of thiobarbiturates could have potential applications in various therapeutic areas. nih.gov The coordination of a metal ion can influence factors such as the compound's stability, solubility, and interaction with biological targets.
Analytical Research Methodologies Utilizing Thiobarbiturate Compounds
Development of Quantitative Assays for Thiobarbiturates in Research Matrices
The quantification of thiobarbiturates, including Disodium (B8443419) 2-thiobarbiturate, in diverse research matrices is essential for a wide range of studies. These matrices can include biological fluids like plasma and urine, as well as in vitro cell culture media. nih.gov The development of robust and sensitive analytical methods is critical for accurately determining the concentration of these compounds.
One common application is in the measurement of thiobarbituric acid reactive substances (TBARS), which are markers of lipid peroxidation. nih.gov These assays often involve the reaction of thiobarbituric acid with malondialdehyde (MDA), a product of lipid peroxidation, to form a colored adduct that can be quantified. nih.gov The development of these methods requires careful optimization of various parameters, including reaction time, temperature, and the use of antioxidants to prevent further oxidation during the assay. nih.gov
Recent advancements have focused on developing highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of thiobarbiturates and their metabolites in biological matrices. nih.gov These methods offer high reproducibility, precision, and accuracy, making them suitable for preclinical and clinical research. nih.gov
Table 1: Key Parameters in Quantitative Assays for Thiobarbiturates
| Parameter | Description | Relevance in Assay Development |
| Matrix Type | The biological or experimental medium containing the analyte (e.g., plasma, urine, cell culture media). nih.gov | Matrix effects can interfere with quantification, requiring specific extraction and cleanup procedures. nih.gov |
| Analyte Stability | The chemical stability of the thiobarbiturate compound in the matrix during sample collection, storage, and processing. nih.gov | Degradation of the analyte can lead to inaccurate results; thus, stability studies are crucial. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. nih.gov | A low LOQ is essential for detecting trace amounts of the compound in biological samples. nih.gov |
| Linearity | The range of concentrations over which the analytical method provides results that are directly proportional to the concentration of the analyte. nih.gov | Defines the working range of the assay. nih.gov |
| Accuracy & Precision | Accuracy refers to the closeness of a measured value to a standard or known value. Precision refers to the closeness of two or more measurements to each other. nih.gov | Ensures the reliability and reproducibility of the assay results. nih.gov |
Spectrophotometric Methods in Enzyme Activity Determination (e.g., Uric Acid Formation Quantification)
Thiobarbiturate compounds are utilized in spectrophotometric methods for determining the activity of various enzymes. tandfonline.comnih.gov These assays are often based on the measurement of a colored product formed or consumed during the enzymatic reaction.
One notable application is in the quantification of uric acid formation. While direct measurement of uric acid is common, thiobarbituric acid has been used in related assays, such as those for assessing antioxidant enzyme activity. ekb.egresearchgate.netomicsonline.orgnih.gov For instance, the activity of superoxide (B77818) dismutase (SOD), an enzyme that converts superoxide radicals to hydrogen peroxide, can be assayed indirectly. iomcworld.org The generated hydrogen peroxide can then be involved in subsequent reactions that can be monitored spectrophotometrically. iomcworld.org
Furthermore, thiobarbiturates themselves have been studied as enzyme inhibitors. tandfonline.comnih.govresearchgate.netmdpi.com The inhibitory activity of a series of new barbiturates and thiobarbiturates has been evaluated against enzymes like urease, lipoxygenase, chymotrypsin (B1334515), and α-glucosidase. tandfonline.comnih.gov In these studies, spectrophotometric methods are employed to measure the rate of the enzymatic reaction in the presence and absence of the inhibitor, allowing for the determination of parameters like the half-maximal inhibitory concentration (IC50). tandfonline.comresearchgate.net
Table 2: Examples of Enzyme Assays Involving Thiobarbiturate-Related Methods
| Enzyme | Assay Principle | Spectrophotometric Measurement |
| Superoxide Dismutase (SOD) | Inhibition of the reduction of a tetrazolium salt by superoxide radicals. iomcworld.org | Measurement of the formation of a colored formazan (B1609692) dye. iomcworld.org |
| Catalase | Decomposition of hydrogen peroxide. iomcworld.org | Measurement of the decrease in absorbance of hydrogen peroxide at 240 nm. iomcworld.org |
| Urease | Inhibition of the hydrolysis of urea. mdpi.com | Spectrophotometric measurement of ammonia (B1221849) or a related product. mdpi.com |
| Lipoxygenase | Inhibition of the oxidation of a substrate. tandfonline.com | Measurement of the formation of a conjugated diene. tandfonline.com |
Chromatographic Separations and Purity Assessment (e.g., High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of thiobarbiturate compounds, including Disodium 2-thiobarbiturate. ijsra.net This method is widely used for the analysis of barbiturates in various samples, including biological fluids and pharmaceutical formulations. ijsra.net
In HPLC, the separation is typically achieved using a reversed-phase column, such as a C18 column, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. calstate.edu The choice of mobile phase composition, flow rate, and detector are critical parameters that are optimized to achieve the desired separation and sensitivity. calstate.edu Ultraviolet (UV) detection is commonly used for barbiturates, although their absorbance may be limited to the lower UV range. govst.edu
HPLC methods are crucial for assessing the purity of synthesized thiobarbiturate compounds. By separating the main compound from any impurities or degradation products, the purity can be accurately determined. ijsra.net Furthermore, HPLC can be coupled with mass spectrometry (HPLC-MS) to provide structural information about the separated compounds, enhancing the confidence in their identification. calstate.edu
Recent developments in HPLC technology, such as the use of columns with smaller particle sizes and ultra-high-performance liquid chromatography (UHPLC), have enabled faster and more efficient separations of barbiturates. ijsra.net
Table 3: Typical Parameters for HPLC Analysis of Thiobarbiturates
| Parameter | Typical Conditions | Significance |
| Column | Reversed-phase C18. calstate.edu | Provides good separation for many barbiturates based on their hydrophobicity. calstate.edu |
| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile). calstate.edu | The composition is adjusted to control the retention and resolution of the analytes. calstate.edu |
| Flow Rate | Typically in the range of 0.3-1.0 mL/min. calstate.edu | Affects the analysis time and separation efficiency. |
| Detection | UV spectrophotometry (e.g., at 214 nm) or Mass Spectrometry (MS). ijsra.netcalstate.edu | UV provides quantitative information, while MS provides structural information and high sensitivity. calstate.edu |
| Retention Time | The time it takes for a specific compound to elute from the column. | A characteristic property used for compound identification under specific chromatographic conditions. |
Conclusion and Future Research Directions in Disodium 2 Thiobarbiturate Chemistry
Synthesis and Mechanistic Insights Advancements
The foundational synthesis of the 2-thiobarbiturate core typically involves the condensation reaction of diethyl malonate with thiourea (B124793) in the presence of a base like sodium methoxide (B1231860). chemicalbook.com The process involves dissolving thiourea and sodium methoxide in an alcohol, followed by the addition of diethyl malonate and heating under reflux. chemicalbook.com Subsequent acidification yields the 2-thiobarbituric acid product. chemicalbook.com
Recent advancements, however, have moved beyond this classical approach to create more complex and functionally diverse thiobarbiturate derivatives. Research has focused on one-pot preparations and multi-component reactions to generate novel fused heterocyclic systems, such as chromeno[2,3-d]pyrimidine and pyrano[2,3-d]pyrimidine derivatives. nih.gov The reactivity of the C5 position, which contains two active methylene (B1212753) hydrogens flanked by carbonyl groups, is a cornerstone of synthetic diversification, enabling the creation of various 5-arylidene derivatives and spiro compounds. nih.govresearchgate.net
Mechanistic understanding of thiobarbiturates is deeply rooted in their tautomerism. These molecules can exist in several tautomeric forms, with the diketo-2-thione form being the most stable in the gas phase according to theoretical calculations. researchgate.net This tautomerism, along with acid-base equilibria, is fundamental to their chemical reactivity and biological activity. researchgate.net Future research will likely focus on leveraging computational and spectroscopic studies to gain deeper insights into reaction mechanisms, such as the regioselective formation of spiro versus fused heterocycles, and to predict the outcomes of complex cycloaddition reactions for the diastereoselective synthesis of novel dispirobarbiturates. nih.gov
Emerging Areas in Thiobarbiturate-Based Chemical Biology
The thiobarbiturate scaffold has proven to be a "privileged structure" in medicinal chemistry, with its derivatives showing a wide spectrum of biological activities. mdpi.com This has opened up several emerging areas in chemical biology where these compounds are being actively investigated.
Enzyme Inhibition: Thiobarbiturates have emerged as potent inhibitors of various enzymes.
Urease Inhibition: Certain enamine thiobarbiturates have demonstrated significant inhibitory activity against bacterial urease, an enzyme implicated in diseases like peptic ulcers and urinary tract infections. mdpi.com These compounds are thought to chelate metal ions within the enzyme's active site. mdpi.com
Xanthine (B1682287) Oxidase (XO) Inhibition: Bis-thiobarbiturate derivatives have been synthesized and identified as promising XO inhibitors, with some showing inhibitory potency tenfold greater than the reference drug allopurinol. nih.gov N-substitution with an ethyl group on the thiobarbiturate moiety was found to significantly increase XO inhibitory activity. nih.gov
Anticancer Activity: A significant and expanding area of research is the development of thiobarbiturates as anticancer agents.
Derivatives incorporating an s-triazine ring have shown potent antiproliferative activity against various cancer cell lines, including A549 (lung), HepG2 (liver), HCT-116 (colon), and MCF-7 (breast). nih.govacs.org Structure-activity relationship studies revealed that thiobarbiturate derivatives were more active than their barbiturate (B1230296) analogs, and specific substituents, like piperidine (B6355638) on the s-triazine ring, greatly enhanced cytotoxicity. nih.govacs.org
Novel thio- and selenobarbituric acid derivatives have been synthesized to target melanoma cells, including those with BRAF mutations. nih.gov Compounds with a 2-thiophenyl ring at the C5 position were found to be particularly effective, inducing apoptosis in melanoma cells. nih.gov
The ability to systematically modify the thiobarbiturate core allows for the fine-tuning of biological activity, a key principle in modern drug discovery. Future work will likely involve exploring these scaffolds against other biological targets and elucidating their mechanisms of action at a molecular level.
Unexplored Applications and Design Principles for Novel Thiobarbiturate Scaffolds
The versatility of the thiobarbiturate framework presents numerous opportunities for unexplored applications and the design of next-generation molecular structures. The design principles for novel scaffolds are guided by established structure-activity relationships.
Key Design Principles:
Substitution at N1 and N3: Modifying the nitrogen atoms of the pyrimidine (B1678525) ring with various substituents (e.g., ethyl, methyl, allyl, phenyl) has been shown to modulate biological activity, such as XO inhibition and anticancer potency. nih.govnih.gov
Functionalization at C5: The active methylene group at the C5 position is the primary site for introducing diverse chemical moieties, from simple arylidenes to complex dienyl and trienyl systems, which are critical for conferring specific activities like cytotoxicity against melanoma cells. nih.govnih.gov
Bioisosteric Replacement: Replacing the oxygen atom at the C2 position with sulfur significantly alters the compound's electronic properties and pharmacological profile, generally leading to enhanced activity in areas like cancer cell growth inhibition. nih.govontosight.ai Further replacement with selenium has also been explored, yielding potent selenobarbiturate analogs. nih.gov
Molecular Hybridization: Combining the thiobarbiturate scaffold with other pharmacologically active moieties, such as s-triazine, is a promising strategy for creating multi-target agents. nih.govnih.gov
Unexplored Applications:
Advanced Materials: While still a nascent concept, incorporating thiobarbiturate derivatives into novel materials like hydrogels or electrospun nanofibrous scaffolds could lead to innovative drug delivery systems for localized cancer therapy or tissue engineering. nih.gov The inherent biological activity of the thiobarbiturate could provide the scaffold with therapeutic properties.
Antiparasitic Agents: Given the success in developing tubulin inhibitors for cancer, a similar design approach could be applied to create thiobarbiturate-based agents targeting parasitic tubulin, a validated strategy in antiparasitic drug development. nih.gov
Supramolecular Chemistry: The hydrogen bonding capabilities of thiobarbiturates, particularly involving the C=S group, can be exploited to form ordered supramolecular assemblies. mdpi.com These structures could have applications in materials science, sensing, and the controlled formation of complex molecular architectures. mdpi.com
Future research will focus on applying these design principles to systematically explore new chemical space. The development of multi-target thiobarbiturates and their integration into advanced delivery platforms represents a frontier in realizing the full potential of this versatile chemical scaffold.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing disodium 2-thiobarbiturate, and how can purity be validated?
- Methodological Answer : A common synthesis route involves reacting sodium ethoxide with diethyl malonate and substituted thioureas under reflux in anhydrous ethanol for 48 hours. Post-reaction, purification is achieved by removing solvents under reduced pressure, followed by cold-water washing and ether extraction to eliminate unreacted precursors. Purity can be validated via melting point analysis (decomposition at ~236°C) and HPLC with UV detection .
Q. How should researchers address stability concerns during storage of this compound?
- Methodological Answer : The compound is air-sensitive and prone to tautomeric interconversion (e.g., keto-enol equilibria). Store in airtight containers under inert gas (N₂/Ar) at 4°C. Stability should be monitored using periodic FTIR or ¹H NMR to detect shifts in tautomer ratios (e.g., N1 vs. N10 isomers). Avoid exposure to humidity, as water accelerates decomposition .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact. Work in a fume hood due to its malodorous nature. Waste must be segregated and treated as hazardous organic sulfur compounds. Acute toxicity data (e.g., LD₅₀ in mice: 600 mg/kg, intraperitoneal) warrant strict adherence to institutional safety protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data arising from tautomeric polymorphism?
- Methodological Answer : this compound exhibits at least six polymorphs, including keto, enol, and mixed tautomeric forms. To resolve inconsistencies:
- Use variable-temperature X-ray diffraction (VT-XRD) to track structural changes.
- Combine solid-state NMR (¹³C/¹⁵N) with DFT calculations to model tautomer energetics.
- Employ Raman spectroscopy to distinguish hydrogen-bonding patterns in polymorphs (e.g., Form IV’s 50:50 keto-enol ratio) .
Q. What strategies are effective for studying this compound’s interactions in nanoparticle systems?
- Methodological Answer : When adsorbed onto gold nanoparticles (e.g., 5.9 nm diameter), the compound’s tautomeric equilibrium shifts due to surface interactions. Characterize using:
- UV-vis spectroscopy to monitor plasmon resonance shifts.
- Surface-enhanced Raman scattering (SERS) to identify adsorption-induced tautomer preferences.
- Theoretical models (MP2/DFT) to predict binding affinities of specific tautomers to Au surfaces .
Q. How should researchers design experiments to reconcile conflicting reactivity data across solvent systems?
- Methodological Answer : Reactivity discrepancies often stem from solvent polarity effects on tautomer distribution. For example:
- In methanol, equilibrium favors the enol (N10) form, enhancing nucleophilic reactivity.
- Use solvent-dependent ¹H NMR to quantify tautomer ratios.
- Pair with kinetic studies (e.g., stopped-flow UV-vis) to correlate reactivity with solvent dielectric constants .
Data Contradiction Analysis
Q. How can conflicting reports on this compound’s solubility be addressed?
- Methodological Answer : Discrepancies arise from tautomer-dependent solubility (e.g., keto forms are less soluble in cold water). Standardize measurements by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
